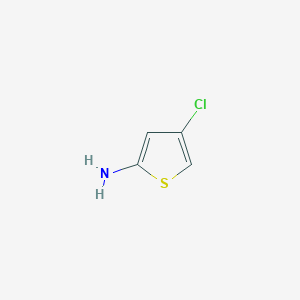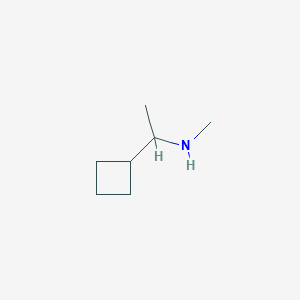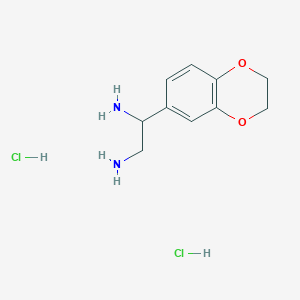
2,6-Dichloro-4-isopropylaniline
Übersicht
Beschreibung
2,6-Dichloro-4-isopropylaniline is an important organic intermediate . It is widely used to synthesize plastics and dyes . It is an aromatic amine that reacts with bis (trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .
Molecular Structure Analysis
The molecular formula of this compound is C9H11Cl2N . It has a molecular weight of 204.1 . The InChI key is YWZJMEWPEZRBTL-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that it reacts with bis (trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .Physical And Chemical Properties Analysis
This compound has a density of 1.231±0.06 g/cm3 . Its boiling point is predicted to be 252.5±35.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Activity
2,6-Dichloro-4-isopropylaniline, as a chemical intermediate, plays a significant role in various synthesis processes. For example, Aydemir et al. (2009) demonstrated its use in the synthesis of new (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes. These complexes exhibited high catalytic activity in Suzuki coupling and Heck reactions, important processes in organic chemistry for forming carbon-carbon bonds (Aydemir et al., 2009).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, this compound is significant. Fang-shi (2005) developed a high-performance liquid chromatography (HPLC) method for determining isoproturon and its metabolite, 4-isopropylaniline, in soil. This study highlights its importance in monitoring environmental contaminants and ensuring agricultural safety (Fang-shi, 2005).
Organic Chemical Industry
Jia Ruixia (2003) explored the synthesis of 2,6-diisopropylaniline, an important intermediate in the organic chemical industry. This study focused on the gas-phase amination of 2,6-diisopropylphenol, demonstrating the compound's role in industrial chemical synthesis (Jia Ruixia, 2003).
Polymer Science and Corrosion Inhibition
In polymer science, Bhandari et al. (2009) investigated the effect of isopropyl substituents on the electrochemical, thermal, and electrical properties of polyaniline. The presence of such substituents significantly altered the properties of polyaniline, demonstrating the compound's relevance in the development of advanced polymeric materials (Bhandari et al., 2009).
Photophysical and Photochemical Studies
The photophysical properties of this compound derivatives have been studied in various research contexts. For example, Taneda et al. (2004) examined the photochromism of polymorphic crystals derived from 2,6-diisopropylaniline, which can be used in optical materials and sensors (Taneda et al., 2004).
Safety and Hazards
2,6-Dichloro-4-isopropylaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash hands thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJMEWPEZRBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Azabicyclo[3.1.0]hexan-6-ol](/img/structure/B3240063.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid, 5-chloro-6-methyl-](/img/structure/B3240073.png)


![6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3240083.png)


![3-Bromo-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B3240111.png)

